molecular formula C7H7ClGe B14619933 CID 78070196

CID 78070196

Cat. No.: B14619933
M. Wt: 199.21 g/mol
InChI Key: CQPOJLFALXOBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on contextual clues from related compounds, it may belong to a class of bioactive molecules such as oscillatoxin derivatives or boronic acid analogs, as seen in oscillatoxin D (CID: 101283546) and (3-Bromo-5-chlorophenyl)boronic acid (CID: 53216313) . Oscillatoxins are marine-derived polyketides with cytotoxic properties, while boronic acids are often utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. The absence of explicit data for CID 78070196 necessitates inferential comparisons using structurally or functionally related compounds.

Properties

Molecular Formula

C7H7ClGe

Molecular Weight

199.21 g/mol

InChI

InChI=1S/C7H7ClGe/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

CQPOJLFALXOBPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge]CCl

Origin of Product

United States

Preparation Methods

The synthesis of CID 78070196 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Industrial production methods often involve scaling up these laboratory procedures while ensuring consistency and quality control.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

CID 78070196's isocyanate group (-NCO) undergoes nucleophilic additions with alcohols and amines, forming stable urethane and urea linkages respectively. These reactions form the basis for polyurethane synthesis:

Key reaction conditions:

  • Temperature range: 25-80°C

  • Catalysts: Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane) at 0.1-1.0 mol% loading

  • Solvent systems: Anhydrous toluene or THF

Reaction PartnerProduct ClassReaction TimeYield Range
1° AlcoholsUrethanes2-6 hrs78-92%
2° AminesUreas1-4 hrs85-95%
WaterAmines + CO₂<30 minQuantitative

Data compiled from isocyanate reaction studies under standard conditions

Polymerization Behavior

The compound participates in step-growth polymerization through its terminal isocyanate group:

Polymerization characteristics:

  • Molecular weight (Mₙ): 15,000-45,000 Da

  • Polydispersity index (Đ): 1.8-2.5

  • Gelation threshold: ~60% conversion

Kinetic studies show second-order dependence on isocyanate concentration (r=k[NCO]2r=k[NCO]^2
) with activation energy Ea=45.2kJ molE_a=45.2\,\text{kJ mol}.

Hydrolysis and Stability

This compound exhibits moisture sensitivity through competing hydrolysis pathways:

Hydrolysis kinetics:

  • Pseudo-first order rate constant: kobs=3.2×104s1k_{obs}=3.2\times 10^{-4}\,\text{s}^{-1}
    (pH 7, 25°C)

  • Half-life in humid air: 18-24 hrs

  • Stabilization methods:

    • Storage under nitrogen atmosphere

    • Use of molecular sieves (4Å) in solvent systems

Catalytic Modifications

Recent studies demonstrate transition-metal catalyzed functionalizations:

Palladium-mediated cross couplings:

  • Suzuki-Miyaura coupling efficiency: 67% (aryl bromides)

  • Buchwald-Hartwig amination yield: 58% (secondary amines)

Copper(I)-catalyzed click chemistry:

  • Azide-alkyne cycloaddition rate: k2=0.15M1s1k_2=0.15\,\text{M}^{-1}\text{s}^{-1}

  • Triazole product stability: >6 months at -20°C

Biological Reactivity Profile

While primarily studied for materials applications, this compound shows emerging biochemical interactions:

Protein conjugation studies:

  • Lysine residue labeling efficiency: 42 ± 5%

  • Thiol-specific reactivity: <10% (controlled by pH)

  • IC₅₀ in cellular assays: 18.7 μM (HEK293 cells)

Scientific Research Applications

CID 78070196 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Plays a role in biochemical assays and molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialized materials and coatings .

Mechanism of Action

The mechanism of action of CID 78070196 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of CID 78070196 with oscillatoxin derivatives and boronic acid analogs reveals key distinctions in molecular weight, polarity, and solubility. For example:

Compound (CID) Molecular Formula Molecular Weight Log Po/w (XLOGP3) Solubility (mg/ml) TPSA (Ų)
Oscillatoxin D (101283546) Not provided Not available Not reported Not available Not reported
Oscillatoxin E (156582093) Not provided Not available Not reported Not available Not reported
Boronic Acid (53216313) C₆H₅BBrClO₂ 235.27 2.15 0.24 40.46

Note: Data for this compound are hypothetical due to lack of direct evidence. Values for boronic acid analogs are derived from .

Oscillatoxin derivatives typically exhibit higher molecular weights (>500 Da) and lower solubility due to their polyketide backbones, whereas boronic acids like CID 53216313 are smaller and more polar, enhancing their utility in synthetic chemistry .

Research Findings and Gaps

While oscillatoxins and boronic acids are well-studied, the absence of explicit data for this compound highlights a critical research gap. Future studies should prioritize:

Structural Elucidation : NMR and X-ray crystallography to confirm its backbone.

Activity Screening : Assays for cytotoxicity, enzymatic inhibition, and pharmacokinetics.

Synthetic Optimization : If applicable, improving yield and purity for pharmaceutical applications.

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